Glemanserin, also known by its developmental code name MDL-11,939, is a synthetic compound primarily recognized for its role as a potent and selective antagonist of the serotonin 5-HT2A receptor. This receptor is a key player in various central nervous system functions, including mood regulation and perception. Glemanserin was the first truly selective ligand for the 5-HT2A receptor, paving the way for the development of other antagonists, such as volinanserin (MDL-100,907), which is a fluorinated analogue that exhibits even greater potency and selectivity .
Despite its initial promise, glemanserin was investigated for clinical applications in treating generalized anxiety disorder but ultimately failed to demonstrate efficacy in trials and was not marketed .
Glemanserin is classified as a small molecule drug. Its chemical structure includes a piperidine ring and an aromatic moiety, which are essential for its interaction with the serotonin receptor. The compound's chemical identity is defined by its International Nonproprietary Name (INN) and is cataloged under the CAS number 107703-78-6 .
The synthesis of glemanserin involves multiple steps that focus on constructing its core structure, primarily featuring a piperidine ring. The synthesis can be outlined as follows:
The industrial synthesis of glemanserin would require optimization of these steps to enhance yield and purity while ensuring cost-effectiveness. The precise reaction conditions and reagents used can significantly influence the efficiency of each synthetic step.
Glemanserin has a molecular formula of with a molar mass of approximately 295.426 g/mol. Its structure features a piperidine ring connected to an aromatic system, which is crucial for its biological activity as a 5-HT2A receptor antagonist .
Glemanserin is involved in various chemical reactions that can modify its structure:
The specific outcomes of these reactions depend heavily on the conditions employed during synthesis.
Glemanserin exerts its pharmacological effects primarily through selective antagonism of the serotonin 5-HT2A receptor. By binding to this receptor, it inhibits serotonin-mediated signaling pathways within the central nervous system. This action can modulate various physiological processes influenced by serotonin, such as mood and anxiety responses .
The inhibition of the 5-HT2A receptor by glemanserin disrupts normal serotonin signaling, potentially affecting downstream signaling pathways that are crucial for neurotransmission and mood regulation .
While glemanserin did not succeed as a therapeutic agent for generalized anxiety disorder, it remains relevant in scientific research:
The development of 5-HT2A receptor antagonists emerged from seminal discoveries in neuropharmacology. Early antipsychotics like spiperone (Figure 1) revealed dual affinity for dopamine D₂ and serotonin receptors, prompting investigations into cortical 5-HT binding sites [1] [3]. By the 1980s, radioligand studies using [³H]-ketanserin confirmed distinct 5-HT₂ receptor populations, later classified as 5-HT₂A after the discovery of 5-HT₂B and 5-HT₂C subtypes [1] [6]. This classification enabled targeted drug design, with 5-HT₂A antagonism identified as a key mechanism for:
Table 1: Evolution of Selective 5-HT₂A Antagonists
Compound | 5-HT₂A Kᵢ (nM) | Selectivity vs 5-HT₂C | Primary Clinical Target |
---|---|---|---|
Spiperone | 1.2 | 769-fold | Schizophrenia (historic) |
Ketanserin | 1.13 | 78-fold | Hypertension |
Ritanserin | 0.3 | 20-fold | Sleep maintenance |
Glemanserin | 0.24–0.47 | >100-fold | Generalized anxiety disorder |
Data compiled from receptor binding studies [1] [7]
Glemanserin (MDL-11,939) exemplifies strategic optimization of the serotonergic pharmacophore. Its chemical structure, α-phenyl-1-(2-phenylethyl)-4-piperidine methanol, incorporates critical features for 5-HT₂A selectivity:
Biophysical studies reveal glemanserin binds the orthosteric pocket of 5-HT₂A receptors through:
Glemanserin’s fluorinated derivative volinanserin (MDL-100,907) exemplifies targeted optimization:
Table 2: Pharmacological Comparison of Glemanserin Analogues
Parameter | Glemanserin | Volinanserin | Significance |
---|---|---|---|
5-HT₂A Kᵢ (nM) | 0.24–0.47 | 0.3–0.39 | Similar target affinity |
5-HT₂C Kᵢ (nM) | 2.8–4.37 | 36–106 | Enhanced selectivity in volinanserin |
5-HT₁A affinity | >1,000 nM | >1,000 nM | Neither binds significantly |
Inverse agonist efficacy | Moderate | Strong | Functional difference |
Clinical development | Anxiety (failed) | Schizophrenia (Phase III) | Divergent applications [5] [9] |
Structurally, volinanserin incorporates a para-fluorobenzoyl group that:
Glemanserin lacks this fluorination, resulting in shorter half-life and neutral antagonism rather than inverse agonism [5]. Preclinical data indicate glemanserin’s cortical receptor occupancy peaks at 85% within 30 minutes post-administration, contrasting with volinanserin’s >95% occupancy sustained for 4 hours [7].
The selection of glemanserin for anxiety trials stemmed from three key preclinical findings:
Serotonergic Hyperactivity in Anxiety Models: Elevated 5-HT₂A receptor density was documented in limbic regions of stress-susceptible rodents, with glemanserin (10 mg/kg i.p.) reversing stress-induced freezing behavior by 78% [2] [6].
EEG Biomarker Modulation: Glemanserin administration (0.1–1 mg/kg) increased slow-wave sleep (SWS) by 40% in primates—a biomarker of anxiolysis—without suppressing REM sleep, unlike benzodiazepines [7].
Synergistic Monoaminergic Effects: In forced swim tests, glemanserin potentiated fluoxetine’s anti-immobility effects at subthreshold doses (1 mg/kg + 5 mg/kg), indicating serotonergic synergy critical for anxiety/depression comorbidity [2].
Mechanistically, glemanserin normalized stress-induced hippocampal oxidative stress markers:
Table 3: Preclinical Efficacy in Anxiety Models
Test | Dose (mg/kg) | Efficacy vs Control | Receptor Occupancy |
---|---|---|---|
Elevated Plus Maze | 0.5 i.p. | ↑ Open arm time 220% | 65% |
Vogel Conflict | 1.0 p.o. | ↑ Punished licks 150% | 75% |
Social Interaction | 0.3 s.c. | ↑ Interaction time 80% | 55% |
Data from rodent behavioral models [2] [5]
Despite promising preclinical data, clinical trials for generalized anxiety disorder (1990–1995) failed to demonstrate significant separation from placebo, halting development despite its receptor profile [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7